molecular formula C14H11F3O2S B1504386 Ethyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate

Ethyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate

Cat. No. B1504386
M. Wt: 300.3 g/mol
InChI Key: QQJFZGVYHIFAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H11F3O2S and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate

Molecular Formula

C14H11F3O2S

Molecular Weight

300.3 g/mol

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate

InChI

InChI=1S/C14H11F3O2S/c1-2-19-13(18)12-7-6-11(20-12)9-4-3-5-10(8-9)14(15,16)17/h3-8H,2H2,1H3

InChI Key

QQJFZGVYHIFAHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a mixed solvent of ethyl 5-bromothiophene-2-carboxylate (2.4 g, 10 mmol), 3-(trifluoromethyl)phenylboronic acid (2.9 g, 15 mmol) and sodium carbonate (2.1 g, 20 mmol) in water/1,4-dioxane (v/v=1/1, 10 mL) was added tetrakistriphenylphosphinepalladium (1.1 g, 1.0 mmol), and the mixture was stirred at 80° C. for 12 hr. The reaction mixture was cooled to room temperature, water was added and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting crude title compound was purified by column chromatography (petroleum ether/ethyl acetate=60/1) to give the title compound (2.5 g, 83%) as colorless crystals.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

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